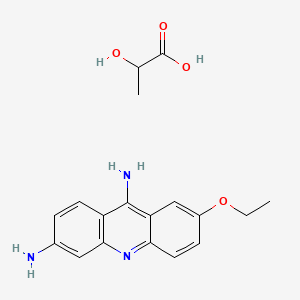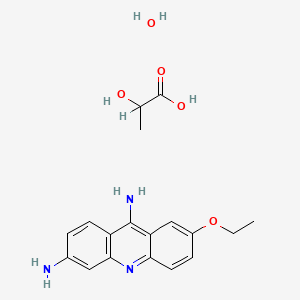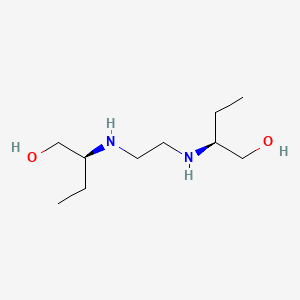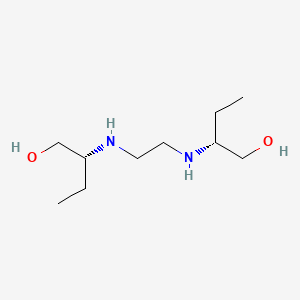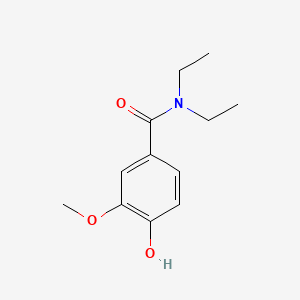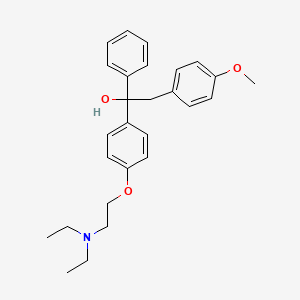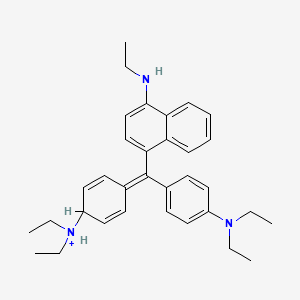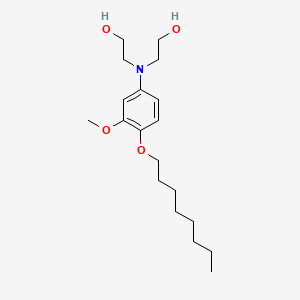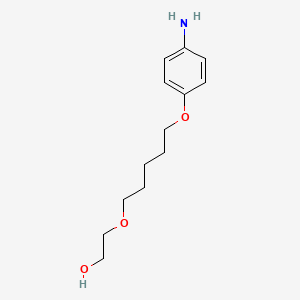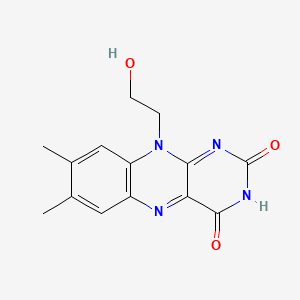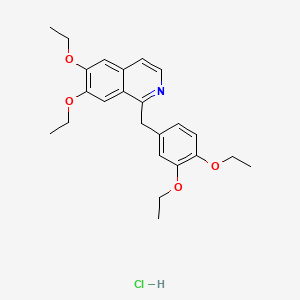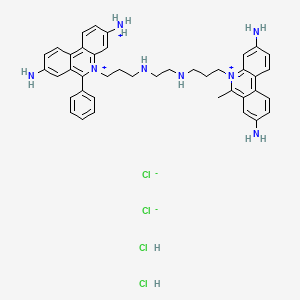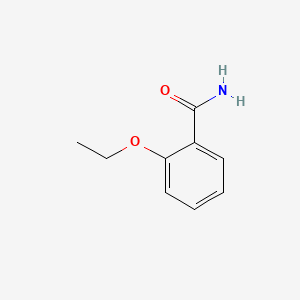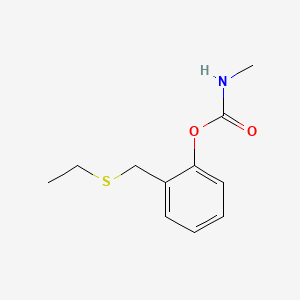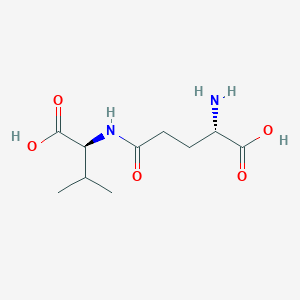
γ-グルタミルバリン
概要
説明
Gamma-Glutamylvaline is a dipeptide composed of gamma-glutamate and valine. It is an incomplete breakdown product of protein digestion or protein catabolism. This compound belongs to the family of N-acyl-alpha amino acids and derivatives, which contain an alpha amino acid bearing an acyl group at its terminal nitrogen atom . Gamma-Glutamylvaline is found in human urine and has a role as a human metabolite .
科学的研究の応用
Gamma-Glutamylvaline has several scientific research applications:
Chemistry: Used as a model compound to study peptide bond formation and cleavage.
Biology: Investigated for its role in protein metabolism and its presence in human biofluids.
Medicine: Studied for its potential anti-inflammatory effects and its role in modulating immune responses.
Industry: Utilized in the production of bioactive peptides with potential health benefits.
作用機序
Target of Action
Gamma-Glutamylvaline is a dipeptide composed of gamma-glutamate and valine . It primarily targets Gamma-Glutamyl Transpeptidases (γ-GTs) , which are enzymes that belong to the N-terminal nucleophile hydrolase superfamily . These enzymes play a key role in the gamma-glutamyl cycle by regulating the cellular levels of the antioxidant molecule glutathione .
Mode of Action
The γ-GTs cleave the γ-glutamyl amide bond of glutathione to give cysteinylglycine . The released γ-glutamyl group, which includes gamma-Glutamylvaline, can be transferred to water (hydrolysis) or to amino acids or short peptides (transpeptidation) .
Biochemical Pathways
The action of gamma-Glutamylvaline is involved in the gamma-glutamyl cycle , a crucial biochemical pathway that maintains cellular redox homeostasis . This cycle regulates the cellular levels of glutathione, the most abundant antioxidant molecule in cells . Glutathione is involved in several crucial cellular functions, such as redox signaling, detoxification of xenobiotics and/or their metabolites, modulation of cell proliferation, apoptosis, and fibrogenesis .
Result of Action
The action of gamma-Glutamylvaline, through its interaction with γ-GTs, contributes to the regulation of glutathione levels in the body . This has significant implications for cellular health, as glutathione plays a key role in protecting cells against oxidative stress . Furthermore, γ-GTs are upregulated during inflammation and in several human tumors, and they are involved in many physiological disorders related to oxidative stress, such as Parkinson’s disease and diabetes .
生化学分析
Biochemical Properties
Gamma-Glutamylvaline is involved in the gamma-glutamyl cycle, a critical biochemical pathway that regulates the cellular levels of the antioxidant molecule glutathione . Gamma-Glutamyl Transpeptidases (γ-GTs), enzymes that cleave the γ-glutamyl amide bond of glutathione to give cysteinylglycine, play a key role in this cycle . The released γ-glutamyl group can be transferred to water (hydrolysis) or to amino acids or short peptides (transpeptidation) .
Cellular Effects
Gamma-Glutamylvaline, as part of the gamma-glutamyl cycle, plays a critical role in maintaining cellular redox homeostasis . γ-GTs, which interact with gamma-Glutamylvaline, are upregulated during inflammation and in several human tumors, and are involved in many physiological disorders related to oxidative stress .
Molecular Mechanism
The molecular mechanism of gamma-Glutamylvaline involves the action of γ-GTs. These enzymes cleave the γ-glutamyl amide bond of glutathione to give cysteinylglycine . The released γ-glutamyl group, which can come from gamma-Glutamylvaline, can be transferred to water (hydrolysis) or to amino acids or short peptides (transpeptidation) .
Metabolic Pathways
Gamma-Glutamylvaline is involved in the gamma-glutamyl cycle . This cycle includes two ATP-dependent glutathione synthesis steps, catalyzed by γ-glutamylcysteine synthetase and glutathione synthetase .
Transport and Distribution
Mammalian γ-GTs, which interact with gamma-Glutamylvaline, are glycoproteins integrated in the plasma membrane with their active site on the outside . Here, γ-glutamyl moieties of glutathione are hydrolyzed and transferred to other amino acids, leading to the formation of γ-glutamyl amino acids, which are then transported into the cell .
Subcellular Localization
The subcellular localization of gamma-Glutamylvaline is not explicitly known. The enzymes that interact with it, γ-GTs, are located in the plasma membrane
準備方法
Synthetic Routes and Reaction Conditions: Gamma-Glutamylvaline can be synthesized through the enzymatic reaction involving gamma-glutamyl transpeptidases. These enzymes cleave the gamma-glutamyl amide bond of glutathione to give cysteinylglycine, and the released gamma-glutamyl group can be transferred to valine . The reaction conditions typically involve the use of gamma-glutamyl transpeptidase, glutathione, and valine under controlled pH and temperature.
Industrial Production Methods: Industrial production of gamma-Glutamylvaline may involve biotechnological processes using genetically engineered microorganisms that express gamma-glutamyl transpeptidase. The production process includes fermentation, extraction, and purification steps to obtain the desired compound in high yield and purity.
化学反応の分析
Types of Reactions: Gamma-Glutamylvaline undergoes various chemical reactions, including hydrolysis, transpeptidation, and oxidation.
Common Reagents and Conditions:
Hydrolysis: Involves the use of water and gamma-glutamyl transpeptidase to cleave the gamma-glutamyl bond.
Transpeptidation: Utilizes amino acids or short peptides as acceptors for the gamma-glutamyl group transfer.
Oxidation: Can be carried out using oxidizing agents under controlled conditions.
Major Products:
Hydrolysis: Produces gamma-glutamate and valine.
Transpeptidation: Results in the formation of gamma-glutamyl derivatives of other amino acids or peptides.
Oxidation: Leads to the formation of oxidized derivatives of gamma-Glutamylvaline.
類似化合物との比較
- Gamma-Glutamylphenylalanine
- Gamma-Glutamylcysteine
特性
IUPAC Name |
(2S)-2-amino-5-[[(1S)-1-carboxy-2-methylpropyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5/c1-5(2)8(10(16)17)12-7(13)4-3-6(11)9(14)15/h5-6,8H,3-4,11H2,1-2H3,(H,12,13)(H,14,15)(H,16,17)/t6-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAKHZVPOOGUCK-XPUUQOCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801316652 | |
| Record name | γ-Glutamylvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | gamma-Glutamylvaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011172 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2746-34-1 | |
| Record name | γ-Glutamylvaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2746-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | γ-Glutamylvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | gamma-Glutamylvaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011172 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


